molecular formula C15H16N2O B11960763 N-(2,4-dimethylphenyl)-N'-phenylurea

N-(2,4-dimethylphenyl)-N'-phenylurea

Cat. No.: B11960763
M. Wt: 240.30 g/mol
InChI Key: JGKIBRQNDVAOOU-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-N’-phenylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of two aromatic rings, one substituted with two methyl groups at the 2 and 4 positions, and the other being a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2,4-dimethylphenyl)-N’-phenylurea can be synthesized through several methods. One common approach involves the reaction of 2,4-dimethylaniline with phenyl isocyanate under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or toluene, and may require a catalyst or base to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of N-(2,4-dimethylphenyl)-N’-phenylurea may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors allows for precise control of reaction parameters, leading to consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-N’-phenylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield urea derivatives, while reduction can produce amines

Scientific Research Applications

N-(2,4-dimethylphenyl)-N’-phenylurea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-N’-phenylurea involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, it can inhibit certain enzymes, affecting cellular processes and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-(2,4-dimethylphenyl)-N’-phenylurea can be compared with other similar compounds, such as:

    N-(2,4-dimethylphenyl)-N’-methylformamidine: This compound has a similar structure but with a formamidine group instead of a urea group.

    2,4-dimethylformanilide: Another related compound with a formamide group.

    N,N’-bis-dimethylphenylformamidine: A compound with two dimethylphenyl groups and a formamidine linkage.

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and applications

Properties

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

IUPAC Name

1-(2,4-dimethylphenyl)-3-phenylurea

InChI

InChI=1S/C15H16N2O/c1-11-8-9-14(12(2)10-11)17-15(18)16-13-6-4-3-5-7-13/h3-10H,1-2H3,(H2,16,17,18)

InChI Key

JGKIBRQNDVAOOU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)NC2=CC=CC=C2)C

Origin of Product

United States

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